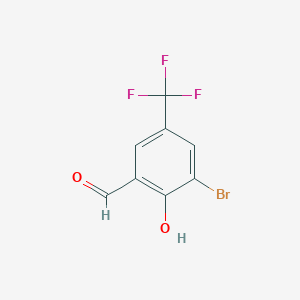

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

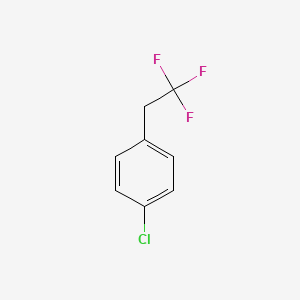

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 886762-43-2 . It has a molecular weight of 269.02 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-6-2-5 (8 (10,11)12)1-4 (3-13)7 (6)14/h1-3,14H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.02 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Processing

- 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde can be synthesized from bromine and other organic compounds, achieving high yields under optimal conditions, such as specific solvent choices and reaction temperatures (Hui Jian-bin, 2012).

- The compound has been used in the improvement of synthetic processes of various benzaldehydes, indicating its role in the optimization of chemical production methods (Yangyu Feng, 2002).

Material Science and Polymer Research

- This chemical plays a role in the creation of nickel and cobalt clusters, useful in materials science, particularly in the study of magnetic properties and molecular interactions (Shuhua Zhang et al., 2013).

- It is involved in the synthesis of novel copolymers, contributing to advancements in polymer chemistry and materials engineering (G. Kharas et al., 2016).

Pharmaceutical and Biomedical Applications

- The compound has been utilized in the development of anticancer, antimicrobial, and antioxidant agents, demonstrating its potential in medicinal chemistry and drug development (M. Konuş et al., 2019).

- Its derivatives have shown activity against cancer cell lines and bacteria, highlighting its significance in the field of oncology and infectious diseases (U. Hawas et al., 2021).

Organic Chemistry and Catalysis

- 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde has been used in the efficient syntheses of various organic compounds, demonstrating its utility as a starting material in organic synthesis (C. M. Santos et al., 2009).

- It plays a role in the development of novel catalysis processes, which are crucial for the advancement of green chemistry and sustainable chemical processes (A. Capperucci et al., 2009).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Wirkmechanismus

Target of Action

It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body, altering their function . The specific target can vary depending on the exact structure of the compound and the biological context.

Mode of Action

Benzaldehyde derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .

Biochemical Pathways

Benzaldehyde derivatives are often involved in reactions at the benzylic position, which can affect various biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The presence of the trifluoromethyl group may influence the compound’s pharmacokinetic properties, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can increase bioavailability .

Result of Action

It’s known that benzaldehyde derivatives can cause skin and eye irritation, and may cause respiratory system toxicity .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity and efficacy may be influenced by the pH and temperature of its environment, as well as the presence of other molecules or ions.

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-3,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNACLLRSZJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382263 | |

| Record name | 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

CAS RN |

886762-43-2 | |

| Record name | 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)